

# Physicochemical properties and solubility of Galloylpaeoniflorin

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## Compound of Interest

Compound Name: Galloylpaeoniflorin

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## An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Galloylpaeoniflorin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **Galloylpaeoniflorin** (GPF), a natural monoterpenoid compound. The information herein is intended to support research, development, and formulation activities involving this compound. **Galloylpaeoniflorin** is a galloylated derivative of paeoniflorin, primarily isolated from the roots of *Paeonia lactiflora* Pall and *Paeonia suffruticosa*.<sup>[1][2][3][4]</sup> It has garnered interest in the scientific community for its potential biological activities, including its role as an NF-κB inhibitor and its strong androgen receptor (AR) binding activity.<sup>[1][4][5]</sup>

## Physicochemical Properties

The fundamental physicochemical characteristics of **Galloylpaeoniflorin** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.

Property	Value	Source
Molecular Formula	C <sub>30</sub> H <sub>32</sub> O <sub>15</sub>	[1][3][4]
Molecular Weight	632.57 g/mol	[1][4]
Appearance	White to beige crystalline powder	[1]
Boiling Point	887.7 ± 65.0 °C at 760 mmHg	[1][4]
Density	1.74 ± 0.1 g/cm <sup>3</sup>	[1]
CAS Number	122965-41-7	[4][5]

## Solubility Profile

The solubility of **Galloyl paeoniflorin** in various solvents is a critical parameter for its handling, formulation, and bioavailability. The following tables outline its qualitative and quantitative solubility in common laboratory solvents and complex vehicle formulations for in vivo studies.

### Qualitative Solubility in Common Solvents

Solvent	Solubility	Source
Methanol	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Acetone	Soluble	[1]
Chloroform	Soluble	[1]
Ethyl Acetate	Soluble	[1]
Methylene Chloride	Soluble	[1]

### Solubility in In Vivo Vehicle Formulations

For animal studies, specific solvent systems are often required to achieve the desired concentration and ensure biocompatibility.

Vehicle Composition	Achieved Concentration	Result	Source
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	$\geq 2.5$ mg/mL (3.95 mM)	Clear solution	<a href="#">[5]</a>
10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	$\geq 2.5$ mg/mL (3.95 mM)	Clear solution	<a href="#">[5]</a>
10% DMSO, 90% Corn Oil	$\geq 2.5$ mg/mL (3.95 mM)	Clear solution	<a href="#">[5]</a>

## Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following sections provide protocols for determining solubility and preparing solutions of **Galloylpaeoniflorin**.

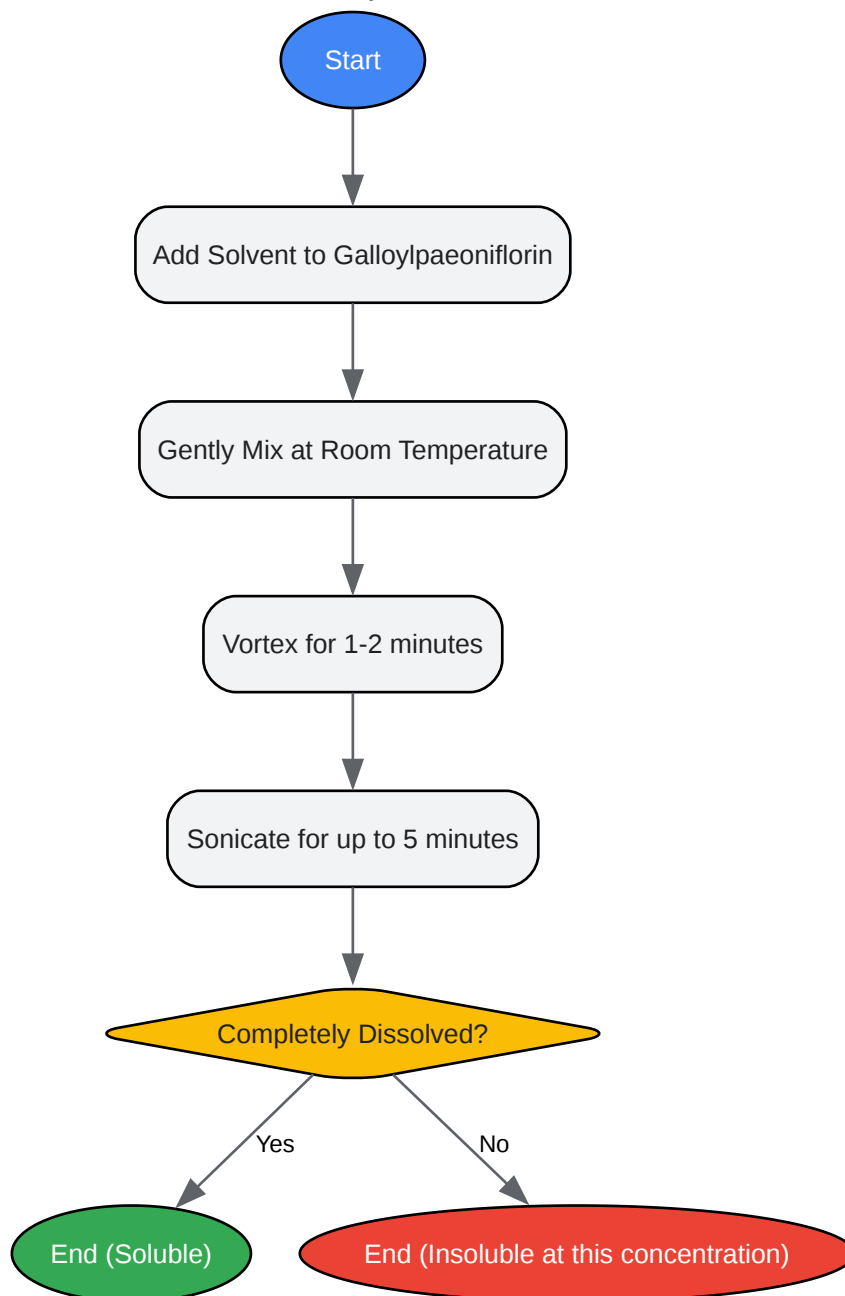
### General Protocol for Solubility Determination

This protocol outlines a hierarchical approach to dissolving a test chemical like **Galloylpaeoniflorin**.

- Initial Attempt:
  - Weigh a precise amount of **Galloylpaeoniflorin** (e.g., 10 mg) into a suitable glass vial.
  - Add the desired solvent (e.g., 0.5 mL for a 20 mg/mL concentration) at room temperature.
  - Gently mix the solution.
- Mechanical Agitation:
  - If the compound is not fully dissolved, vortex the vial for 1-2 minutes.
  - Visually inspect for any remaining solid particles.

- Sonication:
  - If solids persist, place the vial in a water bath sonicator for up to 5 minutes.
  - Again, visually inspect for complete dissolution.
- Heating (Optional):
  - Gentle heating can be applied to aid dissolution, but caution must be exercised to prevent degradation. The stability of **Galloylpaeoniflorin** at elevated temperatures should be considered.
- Dilution:
  - If the compound remains insoluble at the initial concentration, increase the solvent volume to decrease the concentration (e.g., by a factor of 10) and repeat the agitation and sonication steps.[\[6\]](#)

## General Solubility Determination Workflow



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Caption: Workflow for determining the solubility of **Galloylpaeoniflorin**.

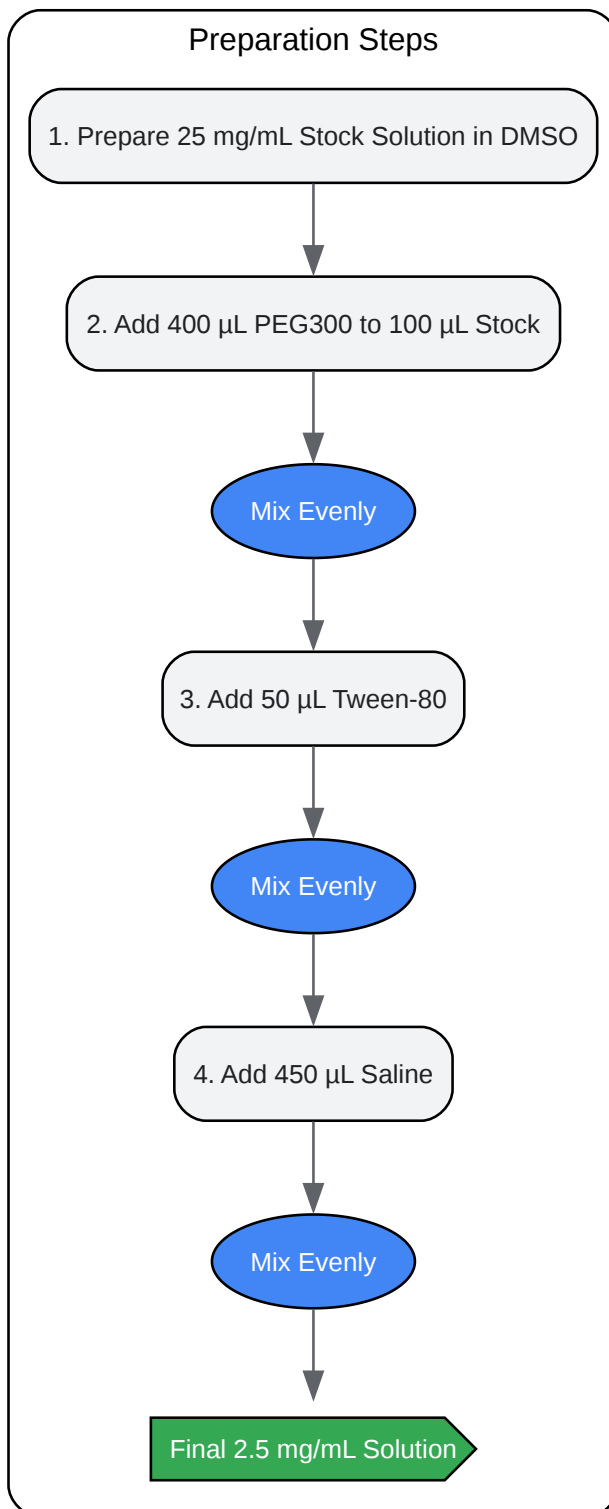
## Protocol for Preparation of an In Vivo Formulation

This protocol details the preparation of a 1 mL working solution of **Galloylpaeoniflorin** at a concentration of 2.5 mg/mL using a co-solvent system.[5] It is recommended to prepare this

solution fresh on the day of use.<sup>[5]</sup>

- Prepare a Stock Solution:
  - Prepare a concentrated stock solution of **Galloylpaeoniflorin** in DMSO (e.g., 25 mg/mL).
- Sequential Addition of Co-solvents (for a final 1 mL solution):
  - Take 100  $\mu$ L of the 25 mg/mL DMSO stock solution.
  - Add 400  $\mu$ L of PEG300 and mix thoroughly until the solution is uniform.
  - Add 50  $\mu$ L of Tween-80 and mix again until homogeneous.
  - Add 450  $\mu$ L of saline to bring the final volume to 1 mL. Mix thoroughly.
- Final Solution Composition:
  - 10% DMSO
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline

## In Vivo Formulation Protocol



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Caption: Sequential process for preparing an in vivo formulation of **Galloylpaeoniflorin**.

## Storage and Stability

Proper storage is crucial to maintain the integrity of **Galloylpaeoniflorin**.

- Solid Form: Store at 2-8 °C, protected from moisture and light.[1]
- Stock Solutions: Once prepared, solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[5] Recommended storage conditions for stock solutions are:
  - -80°C for up to 6 months.[5]
  - -20°C for up to 1 month.[5]

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